![molecular formula C12H17ClN2O B7572282 N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine](/img/structure/B7572282.png)
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine, also known as JNJ-40411813, is a novel and selective antagonist for the orexin 2 receptor. Orexin receptors are involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. The orexin 2 receptor subtype has been identified as a potential therapeutic target for the treatment of sleep disorders, obesity, and addiction.
Mecanismo De Acción
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine is a selective antagonist for the orexin 2 receptor. Orexin receptors are involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. By blocking the orexin 2 receptor, N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine can modulate these physiological processes.
Biochemical and Physiological Effects:
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine has been shown to increase slow-wave sleep and decrease rapid-eye-movement sleep in rats. It has also been found to increase wakefulness and reduce sleep latency in dogs. In addition, it has been shown to reduce food intake and body weight in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine has several advantages for lab experiments. It is a selective antagonist for the orexin 2 receptor, which allows for specific modulation of this receptor subtype. It has also been shown to have good pharmacokinetic properties, with a long half-life and good brain penetration. However, there are some limitations to its use. It has only been studied in preclinical models, and its effects in humans are not yet known. In addition, it may have off-target effects on other receptors, which could complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine. One potential application is in the treatment of sleep disorders, such as insomnia and narcolepsy. Further studies are needed to determine its efficacy and safety in humans. Another potential application is in the treatment of obesity, as it has been shown to reduce food intake and body weight in preclinical models. Future studies could investigate its effects on energy expenditure and metabolic parameters. Finally, there is potential for N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine to be used as a tool compound for studying the role of the orexin 2 receptor in various physiological processes.
Métodos De Síntesis
The synthesis of N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine has been described in a patent by Janssen Pharmaceutica. The synthesis involves the reaction of 2-chloro-3-pyridinemethanol with 2-methyltetrahydrofuran in the presence of a base to form the oxolane ring. The resulting intermediate is then reacted with N-methyl-N-(pyridin-3-ylmethyl)amine in the presence of a reducing agent to form the final product.
Aplicaciones Científicas De Investigación
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine has been studied for its potential therapeutic effects in various preclinical models. It has been shown to improve sleep quality and increase wakefulness in rats and dogs. In addition, it has been found to reduce food intake and body weight in obese mice. These findings suggest that N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine may have potential therapeutic applications for sleep disorders and obesity.
Propiedades
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-15(9-11-5-3-7-16-11)8-10-4-2-6-14-12(10)13/h2,4,6,11H,3,5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDDZNARCAPBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)CC2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.